molecular formula C19H13ClN2 B1625881 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 57492-47-4

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B1625881
CAS No.: 57492-47-4
M. Wt: 304.8 g/mol
InChI Key: WKYCCVCIEXDYLL-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a compound that belongs to the class of imidazoles . Imidazoles are a class of organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of imidazole derivatives often involves multicomponent reactions. For instance, a practical method for the synthesis of trisubstituted imidazoles involves a copper-catalyzed multicomponent reaction . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . The specific synthesis process for “this compound” would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an imidazole ring, a phenyl ring, and a chlorophenyl ring . The exact arrangement of these rings and the presence of any additional functional groups would depend on the specific synthesis process used .


Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, can undergo a variety of chemical reactions. These reactions often involve the functionalization of the imidazole ring, which can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” would depend on its molecular structure and the presence of any additional functional groups .

Scientific Research Applications

Corrosion Inhibition

2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole derivatives have been investigated for their corrosion inhibiting properties. Studies on mild steel in HCl solution using benzimidazole derivatives, including chloride substituted variants, demonstrate significant anti-corrosion capabilities. These compounds showed up to 93% inhibition effectiveness and functioned as mixed-type inhibitors, preventing both anodic and cathodic reactions. The adsorption of these inhibitors on steel surfaces followed the Langmuir adsorption model, suggesting a combination of physical and chemical interaction mechanisms. Additionally, temperature and immersion time effects on these inhibitors were examined to assess their stability under various operating conditions (Chaouiki et al., 2020).

Antimicrobial Properties

Some derivatives of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole have been synthesized and shown to possess antimicrobial properties. These compounds were tested for in vitro microbial activity against a range of gram-positive and gram-negative bacterial strains. Molecular docking studies were also conducted to understand their interaction with microbial targets (Journals Iosr et al., 2015).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new benzimidazole derivatives for various applications. This includes the synthesis of compounds like 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide, which have been studied for their effects on carbon steel in corrosive environments. Experimental and theoretical approaches, including spectroscopic methods and electrochemical techniques, have been utilized to understand the properties and potential applications of these compounds (Rouifi et al., 2020).

Structural Analysis

Studies have also been carried out to determine the molecular structure of related compounds, such as 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole. These studies provide insight into the molecular conformation, which is essential for understanding the physical and chemical properties of these compounds. Such structural analyses are crucial for the development of new applications and for enhancing the effectiveness of existing ones (Song et al., 1998).

Safety and Hazards

Imidazole and its derivatives can pose various safety hazards. For instance, they may form combustible dust concentrations in air, be harmful if swallowed, cause severe skin burns and eye damage, and may damage the unborn child . The specific safety hazards associated with “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” would depend on its specific physical and chemical properties .

Future Directions

There is considerable interest in developing imidazole derivatives as potential anticancer agents . The unique properties of imidazole, including its ability to participate in hydrogen bonding and coordination chemistry, make it a promising scaffold for the development of new drugs . Future research will likely focus on exploring the therapeutic potential of imidazole derivatives, including “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, and optimizing their pharmacokinetic properties .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYCCVCIEXDYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481223
Record name 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57492-47-4
Record name 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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